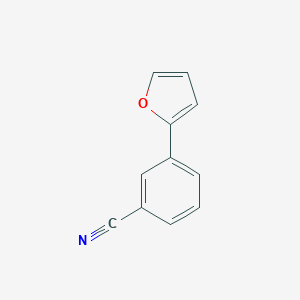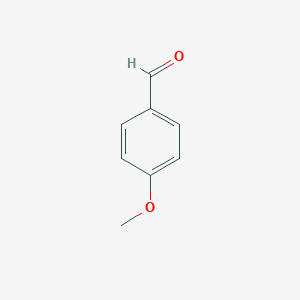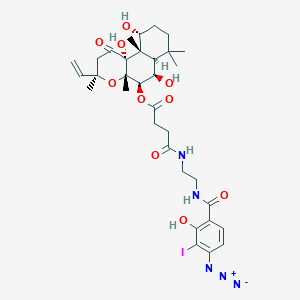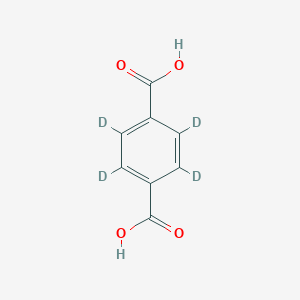![molecular formula C22H28MnN4O14P2-2 B044352 Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex CAS No. 119797-12-5](/img/structure/B44352.png)
Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese dipyridoxyl diphosphate is a paramagnetic hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the visualization of liver and pancreatic lesions. This compound is particularly effective due to its high affinity for hepatocytes, making it a valuable tool in differentiating between pathological and normal liver tissue .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese dipyridoxyl diphosphate involves the chelation of manganese (II) ions with dipyridoxyl diphosphate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the chelate. The process involves the following steps:
- Dissolution of manganese (II) chloride in water.
- Addition of dipyridoxyl diphosphate to the solution.
- Adjustment of pH to facilitate chelation.
- Purification of the resulting manganese dipyridoxyl diphosphate chelate .
Industrial Production Methods
Industrial production of manganese dipyridoxyl diphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for clinical use .
化学反应分析
Types of Reactions
Manganese dipyridoxyl diphosphate primarily undergoes chelation reactions. It can also participate in redox reactions due to the presence of manganese, which can exist in multiple oxidation states.
Common Reagents and Conditions
Chelation: Involves manganese (II) chloride and dipyridoxyl diphosphate under controlled pH conditions.
Redox Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like ascorbic acid.
Major Products
The primary product of the chelation reaction is manganese dipyridoxyl diphosphate itself. In redox reactions, the products depend on the specific reagents used and the conditions of the reaction .
科学研究应用
Manganese dipyridoxyl diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in MRI to study the liver and pancreas.
Biology: Helps in visualizing cellular structures and understanding cellular uptake mechanisms.
Medicine: Used in clinical imaging to detect liver and pancreatic lesions, and in research on chemotherapy-induced peripheral neuropathy.
Industry: Employed in the development of new imaging agents and diagnostic tools
作用机制
After intravenous administration, manganese dipyridoxyl diphosphate dissociates slowly, releasing manganese ions that are taken up by hepatocytes with high affinity. The ligand, dipyridoxyl diphosphate, is distributed to the extracellular fluid and later eliminated via urine. The manganese ions enhance the contrast in MRI by increasing the signal intensity of liver and pancreatic tissues .
相似化合物的比较
Similar Compounds
- Gadolinium benzyloxy-proprionic-tetraacetic acid
- Iron ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid)
Uniqueness
Manganese dipyridoxyl diphosphate is unique due to its high affinity for hepatocytes and its ability to provide long-lasting contrast enhancement in MRI. Unlike gadolinium-based agents, it is less likely to cause nephrogenic systemic fibrosis, making it a safer alternative for patients with renal impairment .
属性
CAS 编号 |
119797-12-5 |
|---|---|
分子式 |
C22H28MnN4O14P2-2 |
分子量 |
689.4 g/mol |
IUPAC 名称 |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
InChI 键 |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
规范 SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
同义词 |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


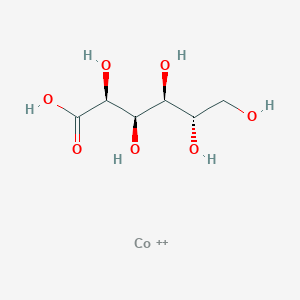
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
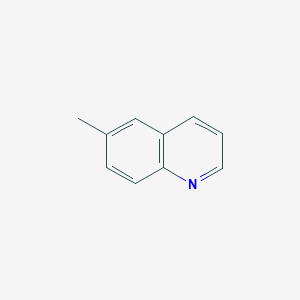
![copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B44276.png)
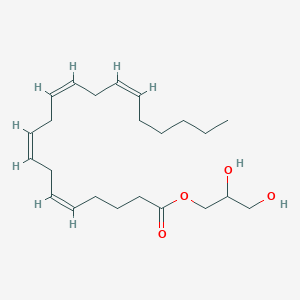
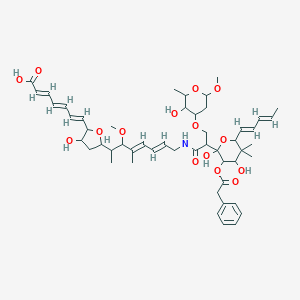
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
